molecular formula C6H13NO2 B017970 N-Isopropyl-N-methylglycine CAS No. 108957-96-6

N-Isopropyl-N-methylglycine

Cat. No.: B017970
CAS No.: 108957-96-6
M. Wt: 131.17 g/mol
InChI Key: RMLIHPQMHVOHNZ-UHFFFAOYSA-N
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Description

N-Isopropyl-N-methylglycine is a compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. It is also known by other names such as 2-[methyl(propan-2-yl)amino]acetic acid. This compound is a derivative of glycine, where the hydrogen atoms on the nitrogen are replaced by isopropyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl-N-methylglycine can be synthesized through various methods. One common approach involves the alkylation of glycine derivatives. For instance, glycine can be reacted with isopropyl bromide and methyl iodide in the presence of a base such as sodium hydroxide to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: this compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

N-Isopropyl-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Isopropyl-N-methylglycine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-Methylglycine (Sarcosine): Similar in structure but lacks the isopropyl group.

    N-Isopropylglycine: Similar but lacks the methyl group on the nitrogen.

    N,N-Dimethylglycine: Similar but has two methyl groups instead of one isopropyl and one methyl group.

Uniqueness

N-Isopropyl-N-methylglycine is unique due to the presence of both isopropyl and methyl groups on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)7(3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLIHPQMHVOHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621513
Record name N-Methyl-N-propan-2-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108957-96-6
Record name N-Methyl-N-propan-2-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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